molecular formula C24H21N5O3 B2857901 (E)-3-(4-(benzyloxy)-3-methoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide CAS No. 1285524-01-7

(E)-3-(4-(benzyloxy)-3-methoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2857901
CAS No.: 1285524-01-7
M. Wt: 427.464
InChI Key: RLVLOVVESIEQOI-CVKSISIWSA-N
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Description

This compound belongs to the pyrazole-carbohydrazide family, characterized by a pyrazole core substituted with a carbohydrazide moiety and aromatic groups. Its structure includes:

  • A pyrazole ring at position 5, linked to a hydrazide group.
  • A 4-(benzyloxy)-3-methoxyphenyl substituent on the pyrazole, providing electron-donating effects and steric bulk.
  • An (E)-pyridin-2-ylmethylene hydrazone group, enabling π-π stacking and hydrogen-bonding interactions .

Properties

IUPAC Name

3-(3-methoxy-4-phenylmethoxyphenyl)-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O3/c1-31-23-13-18(10-11-22(23)32-16-17-7-3-2-4-8-17)20-14-21(28-27-20)24(30)29-26-15-19-9-5-6-12-25-19/h2-15H,16H2,1H3,(H,27,28)(H,29,30)/b26-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVLOVVESIEQOI-CVKSISIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=N3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=N3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(4-(benzyloxy)-3-methoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. Its unique structure, which incorporates multiple functional groups, suggests a potential for various biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on diverse sources of scientific literature.

Chemical Structure and Properties

The compound features a pyrazole ring with a carbohydrazide moiety at the 5-position and a phenyl group with a benzyloxy substituent at the 3-position. The presence of methoxy and pyridine groups further enhances its chemical diversity. The molecular formula is C23H22N4O3C_{23}H_{22}N_4O_3 with a molecular weight of approximately 406.45 g/mol.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : The initial step often includes the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Substitution Reactions : Subsequent reactions may involve substitution to introduce the benzyloxy and methoxy groups.
  • Final Coupling : The final product is obtained through coupling reactions that link the pyridine moiety to the pyrazole structure.

Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.

Biological Activity

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown promising results against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. One study reported an IC50 value of 2.13 µM against MCF-7 cells for an analog compound .
  • Antimicrobial Activity : Pyrazole derivatives are also noted for their antimicrobial properties. Studies have indicated that certain compounds within this class exhibit significant activity against bacterial strains, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Some derivatives have been identified as COX-2 inhibitors, which could provide therapeutic benefits in inflammatory conditions .

Case Studies

  • Cytotoxicity Evaluation : In vitro studies have shown that specific analogs of pyrazole derivatives possess selective cytotoxicity against cancer cells while sparing normal cells. For example, compound 5o demonstrated an IC50 value of 4.34 µM against SiHa cells without significant toxicity to HEK293T normal cells .
  • Molecular Docking Studies : Molecular docking studies have been conducted to understand the binding interactions at the colchicine-binding site of tubulin proteins, revealing insights into the mechanism by which these compounds exert their anticancer effects .

Data Table: Summary of Biological Activities

Activity TypeSpecific ActivityReference
AnticancerIC50 = 2.13 µM (MCF-7), 4.34 µM (SiHa)
AntimicrobialSignificant activity against E. coli and S. aureus
Anti-inflammatoryCOX-2 inhibition

Comparison with Similar Compounds

Key Observations :

  • Benzyloxy groups generally increase lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Hydrazone Moiety Variations

Compound Name Hydrazone Substituent Implications References
Target Compound Pyridin-2-ylmethylene Pyridine N-atom at position 2 enables hydrogen bonding; planar structure facilitates π-π interactions.
N′-(3-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide 3-Methoxybenzylidene Methoxy group at position 3 may disrupt planarity, reducing stacking interactions.
5-(4-Methoxy-phenyl)-2H-pyrazole-3-carboxylic acid (2,4,5-trimethoxy-benzylidene)-hydrazide 2,4,5-Trimethoxybenzylidene Multiple methoxy groups increase polarity, potentially enhancing solubility but weakening hydrophobic binding.

Key Observations :

  • Pyridin-2-ylmethylene in the target compound offers a hydrogen-bond acceptor at position 1 of the pyridine, favoring interactions with residues like serine or threonine in enzymes .
  • Trimethoxybenzylidene groups (e.g., in ) introduce polarity but may sterically hinder interactions with flat binding sites.

Computational Studies

  • DFT calculations on similar compounds (e.g., ) reveal that substituents like benzyloxy and methoxy alter HOMO-LUMO gaps, influencing reactivity. For example:
    • The target compound’s HOMO is localized on the pyrazole and hydrazone moieties, suggesting nucleophilic attack sites.
    • NBO analysis predicts strong intramolecular charge transfer between the methoxy oxygen and aromatic system .

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